

Application Note: Comprehensive Analytical Characterization of (3-Ethoxy-5-methyl-phenyl)-methanol

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Compound of Interest

Compound Name: (3-Ethoxy-5-methyl-phenyl)-methanol

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Abstract

This document provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of **(3-Ethoxy-5-methyl-phenyl)-methanol**, a key substituted benzyl alcohol intermediate in pharmaceutical and specialty chemical synthesis. Ensuring the identity, purity, and quality of such intermediates is critical for the safety and efficacy of final products. This application note details validated protocols for High-Performance Liquid Chromatography (HPLC) for purity and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification and fragmentation analysis, and Infrared (IR) Spectroscopy for functional group identification. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind methodological choices to ensure robust and reliable characterization.

Introduction and Physicochemical Profile

(3-Ethoxy-5-methyl-phenyl)-methanol is an aromatic alcohol whose precise structure and purity are paramount for its intended downstream applications. Its molecular structure contains several key features amenable to a multi-technique analytical approach: a substituted aromatic ring, a primary alcohol, an ether linkage, and alkyl groups. An integrated analytical strategy is therefore essential for unambiguous characterization.

Table 1: Physicochemical Properties of **(3-Ethoxy-5-methyl-phenyl)-methanol**

Property	Value	Source
Molecular Formula	C₁₀H₁₄O₂	Calculated
Molecular Weight	166.22 g/mol	Calculated
Appearance	Colorless to pale yellow liquid or low-melting solid (Predicted)	N/A

| Solubility | Soluble in methanol, acetonitrile, ethanol, and other common organic solvents.[1]
[2] | Inferred |

Chromatographic Purity and Quantification by HPLC

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for assessing the purity of non-volatile organic molecules like **(3-Ethoxy-5-methyl-phenyl)-methanol**. The method separates the main component from process-related impurities and degradation products.

Principle and Rationale

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The ethoxy and methyl groups on the phenyl ring increase the hydrophobicity of the molecule, leading to good retention on a C18 column. A mobile phase consisting of acetonitrile or methanol and water allows for the fine-tuning of retention time and resolution. Acetonitrile is often preferred for its lower viscosity and UV transparency at short wavelengths.[3]

Experimental Protocol: RP-HPLC

- Instrumentation: HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).
- Sample Preparation:
 - Accurately weigh approximately 10 mg of **(3-Ethoxy-5-methyl-phenyl)-methanol** and transfer to a 10 mL volumetric flask.
 - Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent).
 - Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.
- Chromatographic Conditions:

Table 2: Recommended HPLC-UV Method Parameters

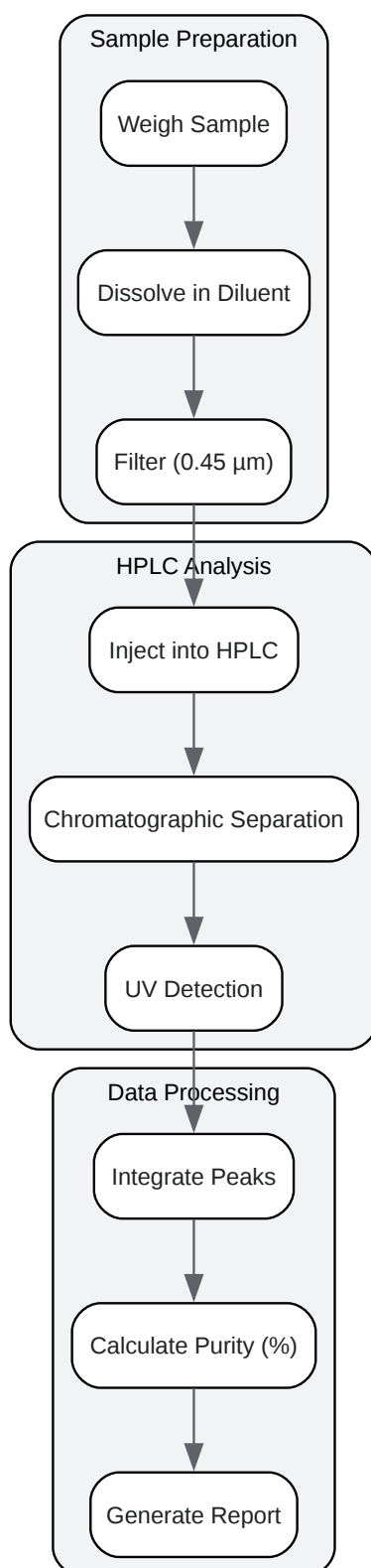
Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 2 minutes.
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	220 nm and 275 nm

| Injection Volume | 10 µL |

- System Suitability: Before sample analysis, inject a standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be $\leq 2.0\%$.[\[4\]](#)

- **Data Analysis:** Calculate the area percentage of the main peak to determine purity. For quantification, use a certified reference standard to generate a calibration curve.

Workflow Diagram



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Caption: Workflow for HPLC purity analysis.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules in solution. Both ^1H and ^{13}C NMR are required for a complete assignment.

Principle and Rationale

^1H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ^{13}C NMR provides information on the number and type of carbon atoms (e.g., sp^2 , sp^3 , quaternary). The electron-withdrawing effect of the oxygen atoms in the alcohol and ether groups will deshield adjacent protons and carbons, shifting their signals downfield.[5][6]

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD). CDCl_3 is typically preferred for its inertness and good solubilizing power.
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:
 - ^1H NMR: Acquire standard proton spectrum. A typical spectral width would be -2 to 12 ppm.
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. A typical spectral width would be 0 to 200 ppm.
 - DEPT-135 (Optional but Recommended): This experiment helps distinguish between CH , CH_2 , and CH_3 carbons.

Predicted Spectral Data and Interpretation

Table 3: Predicted ^1H NMR Spectral Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.0-6.7	m	3H	Ar-H	Aromatic protons in a 1,3,5-substitution pattern.
~ 4.65	s	2H	-CH ₂ OH	Benzylic protons adjacent to an -OH group.[5][6]
~ 4.05	q	2H	-O-CH ₂ -CH ₃	Methylene protons of the ethoxy group, split by the methyl group.
~ 2.35	s	3H	Ar-CH ₃	Aromatic methyl protons.[7]
~ 1.80	br s	1H	-CH ₂ OH	Alcohol proton; signal is often broad and may exchange with D ₂ O.[8]

| ~ 1.40 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethoxy group, split by the methylene group. |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 159	C-OEt	Aromatic carbon attached to the electron-donating ethoxy group.
~ 143	C-CH ₂ OH	Aromatic carbon attached to the hydroxymethyl group.
~ 139	C-CH ₃	Aromatic carbon attached to the methyl group.
~ 120-110	Ar-CH	Aromatic methine carbons.
~ 65	-CH ₂ OH	Benzylic carbon attached to the -OH group.[6]
~ 63	-O-CH ₂ -CH ₃	Methylene carbon of the ethoxy group.
~ 22	Ar-CH ₃	Aromatic methyl carbon.[7]

| ~ 15 | -O-CH₂-CH₃ | Methyl carbon of the ethoxy group. |

Molecular Weight and Fragmentation by Mass Spectrometry

MS provides the exact molecular weight and offers structural information through controlled fragmentation of the molecule.

Principle and Rationale

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like alcohols, typically forming protonated molecules $[M+H]^+$. The stability of the aromatic ring means that aromatic alcohols often show a prominent molecular ion peak.[9] Fragmentation can occur via dehydration (loss of H₂O) or alpha-cleavage (loss of the -CH₂OH group).[10]

Experimental Protocol: LC-MS

- Instrumentation: Couple the HPLC system (as described in Section 2) to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
- Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
- MS Parameters:
 - Mass Range: m/z 50-500.
 - Capillary Voltage: ~3.5 kV.
 - Source Temperature: ~120 °C.
 - Desolvation Gas Flow: ~600 L/hr.
- Data Analysis: Identify the peak corresponding to the molecular ion and any characteristic fragment ions.

Table 5: Expected Mass Spectrometry Data (ESI+)

m/z (amu)	Ion	Interpretation
167.11	[M+H]⁺	Protonated molecular ion.
189.09	[M+Na] ⁺	Sodium adduct, common in ESI.

| 149.10 | [M+H - H₂O]⁺ | Loss of water from the parent ion. |

Functional Group Identification by Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Principle and Rationale

Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. For **(3-Ethoxy-5-methyl-phenyl)-methanol**, the most characteristic

absorptions will be the O-H stretch of the alcohol, the C-O stretches of the alcohol and ether, and the C-H stretches of the aromatic and aliphatic groups.[11]

Experimental Protocol: ATR-FTIR

- Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place one drop of the liquid sample (or a small amount of the solid) directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum, typically from 4000 to 600 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands.

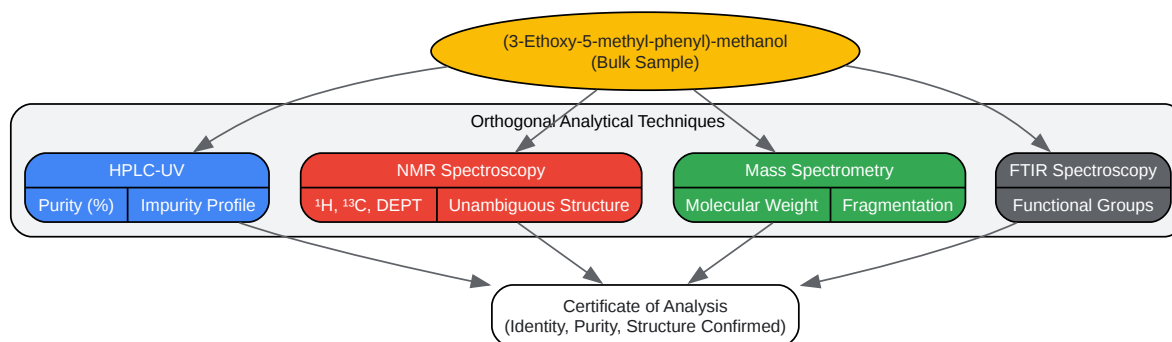
Table 6: Key Infrared (IR) Absorption Bands

Wavenumber (cm^{-1})	Vibration	Functional Group
3600-3200 (broad)	O-H stretch	Alcohol (-OH)[5][6]
3100-3000	C-H stretch	Aromatic (sp^2 C-H)
2980-2850	C-H stretch	Aliphatic (sp^3 C-H)
1600, 1500	C=C stretch	Aromatic ring
1250-1200	C-O stretch	Aryl ether (Ar-O-C)

| 1080-1030 | C-O stretch | Primary alcohol ($\text{R-CH}_2\text{-OH}$)[5][6] |

Integrated Analytical Strategy

No single technique provides all the necessary information. A robust characterization relies on the synergistic use of multiple orthogonal methods.



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Caption: Integrated workflow for comprehensive characterization.

This integrated approach ensures that the material's identity (from NMR, MS, IR), purity (from HPLC), and structural integrity are confirmed with a high degree of confidence, meeting the stringent requirements of the pharmaceutical and chemical industries.

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